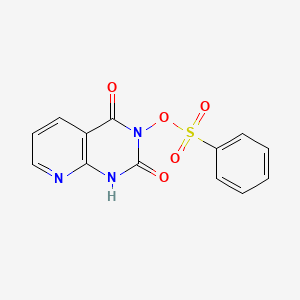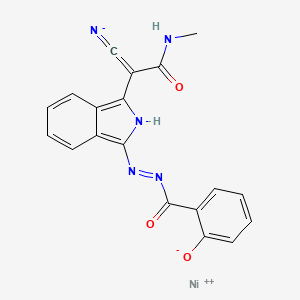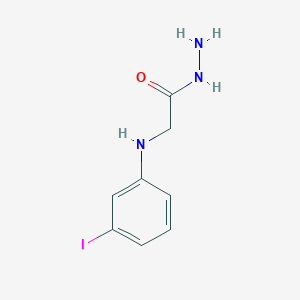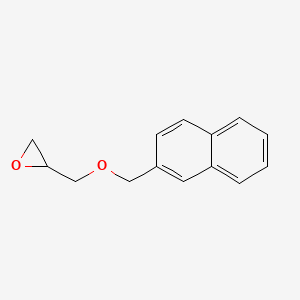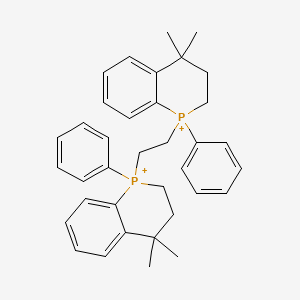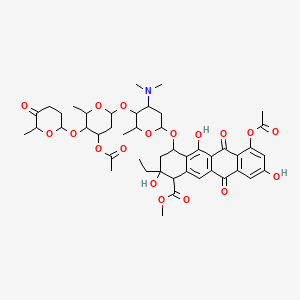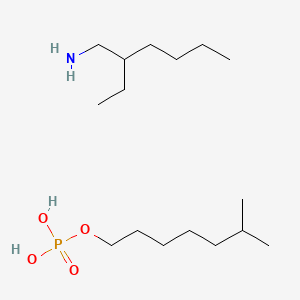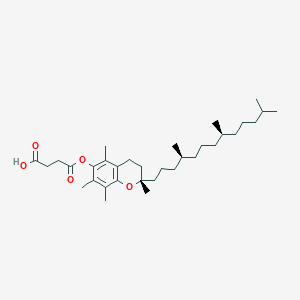
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate is a compound that combines an amine and a phosphate ester. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of an amine and a phosphate group allows it to participate in a variety of chemical reactions and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Synthesis of 2-Ethylhexan-1-amine
Starting Material: 2-Ethylhexanol
Reaction: 2-Ethylhexanol is reacted with ammonia under high temperature and pressure to form 2-ethylhexan-1-amine.
Conditions: Typically, this reaction is carried out in the presence of a catalyst such as Raney nickel at temperatures around 150-200°C and pressures of 10-20 atm.
-
Synthesis of 6-Methylheptyl Dihydrogen Phosphate
Starting Material: 6-Methylheptanol
Reaction: 6-Methylheptanol is reacted with phosphoric acid to form 6-methylheptyl dihydrogen phosphate.
Conditions: This reaction is usually performed at room temperature with stirring to ensure complete mixing of the reactants.
Industrial Production Methods
In industrial settings, the production of these compounds often involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-efficiency catalysts and optimized reaction parameters is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of 2-ethylhexan-1-amine can lead to the formation of corresponding nitriles or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of 6-methylheptyl dihydrogen phosphate can yield the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Conditions: Typically carried out under reflux conditions.
Products: Substitution reactions can replace hydroxyl groups with halides, forming compounds like 2-ethylhexyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the production of surfactants, plasticizers, and stabilizers.
Biology
In biological research, this compound can be used to study the effects of amines and phosphates on cellular processes. It may also serve as a model compound for investigating the metabolism of similar molecules in living organisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For example, the amine group might interact with biological receptors, while the phosphate group could influence cellular signaling pathways.
Industry
Industrially, this compound is used in the formulation of lubricants, corrosion inhibitors, and flame retardants. Its ability to modify the properties of materials makes it useful in various manufacturing processes.
Wirkmechanismus
The mechanism by which 2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the phosphate group can participate in phosphorylation reactions, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
2-Ethylhexan-1-amine
Structure: Contains only the amine group.
Applications: Used in the synthesis of surfactants and plasticizers.
-
6-Methylheptyl Dihydrogen Phosphate
Structure: Contains only the phosphate group.
Applications: Used as a flame retardant and corrosion inhibitor.
Uniqueness
The combination of both an amine and a phosphate group in 2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate provides unique reactivity and functionality. This dual functionality allows it to participate in a wider range of chemical and biological processes compared to its individual components.
Eigenschaften
CAS-Nummer |
64346-27-6 |
|---|---|
Molekularformel |
C16H38NO4P |
Molekulargewicht |
339.45 g/mol |
IUPAC-Name |
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19N.C8H19O4P/c1-3-5-6-8(4-2)7-9;1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7,9H2,1-2H3;8H,3-7H2,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
YUYZJJUIOVICNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN.CC(C)CCCCCOP(=O)(O)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



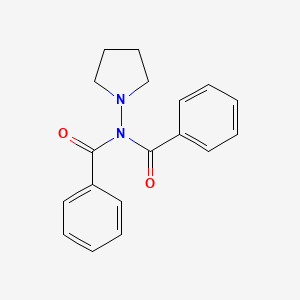
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
